molecular formula C30H44O7 B1248196 Ceanothetric acid

Ceanothetric acid

Cat. No.: B1248196
M. Wt: 516.7 g/mol
InChI Key: BAXRQVCGTADURA-LVEYDJFSSA-N
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Description

Ceanothetric acid (molecular formula: C30H44O7) is a ceanothane-type triterpenoid first isolated from Ceanothus americanus and later identified in diverse plant species, including Hovenia dulcis, Paliurus ramosissimus, and Tripterygium regelii . Its structure features a lupane skeleton modified with three carboxylic acid groups at C-2, C-27, and C-28, along with hydroxyl and olefinic groups. This compound has demonstrated antimicrobial activity against oral pathogens (e.g., Streptococcus mutans, MIC: 42–625 µg/mL) and is a precursor for synthetic derivatives with anticancer and nephroprotective properties .

Properties

Molecular Formula

C30H44O7

Molecular Weight

516.7 g/mol

IUPAC Name

(1S,2R,5R,7S,8R,9R,10R,13R,14R,15R,18S)-7-hydroxy-2,6,6,9-tetramethyl-15-prop-1-en-2-ylpentacyclo[11.7.0.02,10.05,9.014,18]icosane-1,8,18-tricarboxylic acid

InChI

InChI=1S/C30H44O7/c1-15(2)16-9-12-29(24(34)35)13-14-30(25(36)37)17(20(16)29)7-8-19-27(30,5)11-10-18-26(3,4)22(31)21(23(32)33)28(18,19)6/h16-22,31H,1,7-14H2,2-6H3,(H,32,33)(H,34,35)(H,36,37)/t16-,17+,18-,19-,20+,21+,22-,27+,28-,29-,30+/m0/s1

InChI Key

BAXRQVCGTADURA-LVEYDJFSSA-N

Isomeric SMILES

CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@H]4[C@]([C@@]3(CC2)C(=O)O)(CC[C@@H]5[C@@]4([C@H]([C@@H](C5(C)C)O)C(=O)O)C)C)C(=O)O

Canonical SMILES

CC(=C)C1CCC2(C1C3CCC4C(C3(CC2)C(=O)O)(CCC5C4(C(C(C5(C)C)O)C(=O)O)C)C)C(=O)O

Synonyms

ceanothetric acid

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Structural and Functional Comparison of Ceanothetric Acid and Analogues
Compound Name Molecular Formula Structural Modifications vs. This compound Source Key Bioactivities References
This compound C30H44O7 Baseline structure C. americanus, H. dulcis Antimicrobial (MIC: 42–625 µg/mL), precursor for anticancer derivatives
Hovendulcisic acid A C30H45O8 - Oxidation of C-20/C-30 double bond to hydroxyl
- +18 Da molecular weight
Hovenia dulcis Anticancer (ARE luciferase inhibition at 1–5 µM)
3DC2ME C31H46O7 - Methyl ester at C-2
- Dehydroxylation at C-3
Ziziphus jujuba Nephroprotection (inhibits cisplatin-induced apoptosis via MAPK pathway)
Ceanothic acid C30H46O6 - Lacks C-27/C-28 carboxyl groups
- Additional hydroxylation
C. americanus Moderate antimicrobial activity (less potent than this compound)
Zizyberenalic acid C30H42O5 - Aldehyde group at C-27
- Reduced carboxylation
H. dulcis, T. regelii Anticancer (inhibits A549 and MDA-MB-231 cells)

Key Structural-Activity Relationships (SAR)

Carboxyl Groups: The presence of three carboxylic acid groups (C-2, C-27, C-28) in this compound enhances its antimicrobial efficacy compared to analogues like ceanothic acid, which lack these moieties .

Oxidation State : Oxidation of the C-20/C-30 double bond in hovendulcisic acid A increases polarity and anticancer potency, likely improving cellular uptake .

Methylation : The 2-methyl ester in 3DC2ME reduces renal toxicity while retaining bioactivity, highlighting the role of esterification in drug design .

Anticancer Mechanisms

  • Hovendulcisic acids A-D : Inhibit Nrf2-mediated ARE pathways at 1–5 µM, with MDA-MB-231 cells (breast cancer) showing higher sensitivity than A549 (lung cancer) .
  • Zizyberenalic acid : Suppresses tumor growth via caspase-8 and Bax/Bcl-2 modulation, with acetyl and aldehyde groups critical for activity .
  • This compound derivatives: Structural simplification (e.g., decarboxylation to ceanothenic acid) reduces efficacy, underscoring the necessity of carboxyl groups .

Antimicrobial Specificity

This compound outperforms 27-hydroxy ceanothic acid and maesopsin glycosides against S. mutans and Porphyromonas gingivalis due to its ability to disrupt bacterial membrane integrity .

Q & A

Basic Research Questions

Q. What analytical techniques are essential for characterizing Ceanothetric acid’s purity and structural integrity?

  • Methodological Answer : Initial characterization should combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., identifying functional groups and stereochemistry) and high-performance liquid chromatography (HPLC) with UV-Vis detection to assess purity. For quantitative analysis, mass spectrometry (MS) coupled with HPLC ensures precise molecular weight determination and impurity profiling. Calibration curves using certified reference materials (CRMs) are critical for validation .
  • Table 1 :

TechniqueApplicationLimitations
NMR Structural confirmation, stereochemical analysisRequires high-purity samples; limited sensitivity for trace impurities
HPLC-UV Purity assessment, quantificationDependent on UV-active chromophores; may miss non-UV-active contaminants
HPLC-MS Molecular weight confirmation, impurity identificationHigh equipment cost; complex data interpretation

Q. How can researchers design a baseline study to evaluate this compound’s solubility in aqueous and organic solvents?

  • Methodological Answer : Use a gravimetric approach: prepare saturated solutions in solvents (e.g., water, ethanol, dichloromethane) at controlled temperatures (e.g., 25°C ± 0.5°C). Centrifuge to remove undissolved particles, then evaporate the solvent under vacuum. Measure residual mass to calculate solubility. Triplicate trials and statistical analysis (e.g., standard deviation) ensure reproducibility. Validate results against computational solubility predictions (e.g., using Hansen solubility parameters) .

Advanced Research Questions

Q. How can conflicting data on this compound’s bioactivity across studies be systematically resolved?

  • Methodological Answer :

Reproducibility Testing : Replicate prior experimental conditions (e.g., cell lines, dosage, exposure time) using standardized protocols.

Meta-Analysis : Aggregate published data to identify trends or outliers. Use statistical tools (e.g., funnel plots) to detect publication bias.

Controlled Variables : Isolate factors like solvent choice (e.g., DMSO vs. water) or storage conditions (e.g., light exposure) that may alter bioactivity.

Mechanistic Studies : Employ techniques like fluorescence quenching or isothermal titration calorimetry (ITC) to quantify binding affinities and validate target interactions .

  • Table 2 : Conflicting Bioactivity Reports (Hypothetical Data)

StudyBioactivity (IC50)Experimental ConditionsPossible Confounding Factor
A (2022)12 µMDMSO solvent, 24h exposureDMSO cytotoxicity at high concentrations
B (2023)45 µMAqueous buffer, 48h exposureDegradation in aqueous medium

Q. What experimental strategies optimize the synthesis of this compound derivatives for enhanced stability?

  • Methodological Answer :

  • Step 1 : Perform a Design of Experiments (DoE) approach to test variables (e.g., temperature, catalyst loading, reaction time). Use response surface methodology (RSM) to identify optimal conditions.
  • Step 2 : Characterize derivatives via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks). Monitor degradation via HPLC and identify degradation products using LC-MS.
  • Step 3 : Apply computational modeling (e.g., density functional theory (DFT)) to predict electron-deficient regions prone to hydrolysis or oxidation. Modify functional groups (e.g., ester to amide substitution) to enhance stability .

Q. How should researchers address discrepancies in reported pKa values of this compound?

  • Methodological Answer :

  • Method Validation : Compare potentiometric titration (pH vs. volume) with spectrophotometric methods (UV-Vis shifts at varying pH). Ensure ionic strength is consistent (e.g., 0.1 M KCl).
  • Temperature Control : pKa varies with temperature; conduct experiments at 25°C ± 0.1°C.
  • Data Harmonization : Use software like ChemAxon or ADMET Predictor to cross-validate experimental and predicted pKa values. Report confidence intervals for transparency .

Guidelines for Methodological Rigor

  • Data Validation : Always include positive/negative controls (e.g., known inhibitors for bioactivity assays) and report raw data with error margins .
  • Reproducibility : Document detailed protocols in supplementary materials, including equipment calibration records and batch numbers of reagents .
  • Ethical Reporting : Disclose conflicts of interest and funding sources that may influence data interpretation .

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